Cas no 56421-61-5 (1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)
![1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/56421-61-5x500.png)
1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one
- 1-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)ethanone
- 1-?[4-?methyl-?2-?(2-?thienyl)?-?5-?thiazolyl]?Ethanone
- 1-[4-METHYL-2-(2-THIENYL)-1,3-THIAZOL-5-YL]-1-ETHANONE
- 1-(4-methyl-2-thiophen-2-yl-thiazol-5-yl)-ethanone
- 2'-(4-Methyl-5-acetyl-2-thiazolyl)-thiophen
- 5-acetyl-4-methyl-2-(2-thienyl)thiazole
- DA-31728
- AKOS001297501
- MFCD00112084
- DTXSID10372523
- 1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one, AldrichCPR
- 7R-0806
- GRYWITIQEPSTMV-UHFFFAOYSA-N
- 1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethan-1-one
- 1-(4-methyl-2-thiophen-2-yl-thiazol-5-yl)ethanone
- 56421-61-5
- SCHEMBL288141
- Z48863098
- AB00758683-01
- 1-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)ethanone
-
- MDL: MFCD00112084
- インチ: InChI=1S/C10H9NOS2/c1-6-9(7(2)12)14-10(11-6)8-4-3-5-13-8/h3-5H,1-2H3
- InChIKey: GRYWITIQEPSTMV-UHFFFAOYSA-N
- ほほえんだ: CC1=C(SC(=N1)C2=CC=CS2)C(=O)C
計算された属性
- せいみつぶんしりょう: 223.01300
- どういたいしつりょう: 223.01255626g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- ゆうかいてん: 121 °C
- PSA: 86.44000
- LogP: 3.38260
1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB227150-1 g |
1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one; . |
56421-61-5 | 1g |
€1312.80 | 2023-04-27 | ||
Key Organics Ltd | 7R-0806-5MG |
1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone |
56421-61-5 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 7R-0806-10G |
1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone |
56421-61-5 | >90% | 10g |
£5775.00 | 2025-02-09 | |
Key Organics Ltd | 7R-0806-1MG |
1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone |
56421-61-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 7R-0806-5G |
1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone |
56421-61-5 | >90% | 5g |
£3080.00 | 2025-02-09 | |
abcr | AB227150-500mg |
1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one; . |
56421-61-5 | 500mg |
€678.60 | 2025-02-17 | ||
A2B Chem LLC | AG99731-1mg |
1-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)ethanone |
56421-61-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AG99731-500mg |
1-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)ethanone |
56421-61-5 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AG99731-10mg |
1-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)ethanone |
56421-61-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
Key Organics Ltd | 7R-0806-10MG |
1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone |
56421-61-5 | >90% | 10mg |
£63.00 | 2025-02-09 |
1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one 関連文献
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-oneに関する追加情報
Comprehensive Overview of 1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one (CAS No. 56421-61-5)
1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one, with the CAS number 56421-61-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule features a thiazole ring fused with a thiophene moiety, making it a versatile intermediate for synthesizing bioactive molecules. Its unique structure contributes to its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.
The compound’s molecular formula is C10H9NOS2, and its molecular weight is 223.31 g/mol. Researchers are increasingly exploring its derivatives for their antimicrobial and antioxidant properties, aligning with the growing demand for novel therapeutic agents amid rising antibiotic resistance. The thienyl-thiazole scaffold is also being investigated for its role in cancer research, as it may inhibit key pathways in tumor proliferation.
In the context of green chemistry, 1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one is studied for its potential as a biodegradable intermediate. With sustainability becoming a priority, industries are seeking eco-friendly alternatives, and this compound’s synthetic pathways are being optimized to reduce hazardous byproducts. Computational studies, including QSAR (Quantitative Structure-Activity Relationship) models, are being employed to predict its reactivity and environmental impact.
From a commercial perspective, the demand for CAS 56421-61-5 is rising due to its utility in high-value fine chemicals. Suppliers and manufacturers emphasize its high purity (>98%) and consistent quality, which are critical for regulatory compliance in pharmaceuticals. Analytical techniques like HPLC and NMR are routinely used to verify its structural integrity, ensuring it meets industry standards.
Frequently asked questions about this compound include its solubility (soluble in organic solvents like DMSO and methanol), storage conditions (recommended at 2–8°C under inert atmosphere), and synthetic routes (often involving cyclization of thioamide precursors). These details are vital for laboratories handling the compound in drug formulation or material science applications.
Emerging trends highlight its role in neurological research, particularly in modulating neurotransmitter activity. Preclinical studies suggest its derivatives could address neurodegenerative diseases, a hot topic given the aging global population. Additionally, its electrochemical properties are being explored for organic electronics, such as flexible sensors and conductive polymers.
To summarize, 1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one (56421-61-5) is a multifaceted compound bridging gaps between academia and industry. Its adaptability in medicinal chemistry, sustainable synthesis, and advanced materials underscores its importance in modern scientific endeavors. Future research will likely expand its applications, solidifying its position as a key player in innovation-driven sectors.
56421-61-5 (1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one) 関連製品
- 2365-80-2(2-amino-5,5,5-trifluoropentanoic acid)
- 1491446-14-0(4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine)
- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)
- 315709-67-2(1-5-(4-methoxyphenyl)thieno2,3-dpyrimidin-4-yl-4-methylpiperidine)
- 2171680-06-9(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pentamethylcyclopropyl)carbamoylpropanoic acid)
- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)
- 1029776-66-6(N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)
- 1261730-29-3(3-(4-chloro-2-hydroxyphenyl)propanal)
- 133788-85-9(2-Fluoro-6-hydroxy-3-methylbenzoic acid)
- 189161-81-7(4-(4-Carboxyphenyl)-2-methylphenol)
